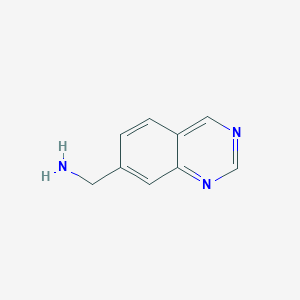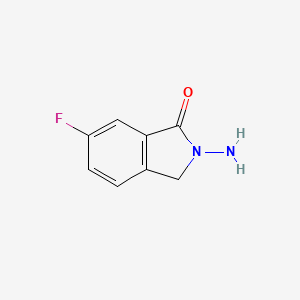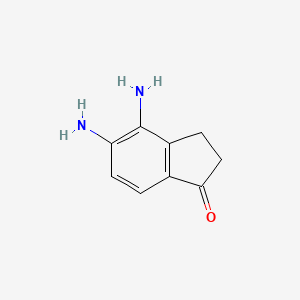
Quinazolin-7-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolin-7-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-7-ylmethanamine typically involves the formation of the quinazoline core followed by the introduction of the methanamine group. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazoline core. Subsequent functionalization at the 7-position can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Quinazolin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the quinazoline core, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which can exhibit a wide range of biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of quinazolin-7-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, quinazoline derivatives have been shown to inhibit histone deacetylases and kinase receptors, which play crucial roles in cancer progression and other diseases .
Comparison with Similar Compounds
Quinazolin-7-ylmethanamine can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its anticancer and antimicrobial activities.
4,6,7-Substituted Quinazolines: Exhibits potent antiproliferative activities against cancer cells.
Quinazoline-based Hybrids: Combines multiple pharmacophores to enhance biological activity.
This compound stands out due to its unique substitution pattern and potential for diverse biological applications.
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinazolin-7-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H,4,10H2 |
InChI Key |
GQZSLPJPXSZYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)



![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)



![2,4-Dihydroindeno[1,2-c]pyrazole](/img/structure/B11917728.png)
